5-Iodoisoquinoline
Overview
Description
5-Iodoisoquinoline is a highly substituted isoquinoline derivative that can be synthesized through iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of 5-Iodoisoquinoline involves the reaction of 2-alkynyl-1-methylene azide aromatics with iodine or iodium donors such as the Barluenga reagent (Py2IBF4/HBF4) and NIS. This process yields 1,3-disubstituted 4-iodoisoquinolines in good to high yields. The reaction tolerates a wide range of substituents on the aromatic ring and can be carried out under acidic, basic, or neutral conditions. The cyclization likely proceeds through an iodonium ion intermediate, followed by nucleophilic cyclization of the azide and elimination of N2. This methodology has been successfully applied to the synthesis of norchelerythrine, demonstrating its utility in complex organic syntheses .
Molecular Structure Analysis
The molecular structure of 5-Iodoisoquinoline and related compounds has been extensively studied. For instance, the structure of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was confirmed by synthesis and used as a relay compound in further chemical transformations . Additionally, the synthesis of indolo[2,3-c]isoquinolin-5-ones via Rh(III)-catalyzed C-H activation and [4+2] annulation reaction of N-methoxybenzamides and 3-diazoindolin-2-imines has been reported, showcasing the structural diversity achievable with isoquinoline derivatives .
Chemical Reactions Analysis
5-Iodoisoquinoline and its derivatives participate in various chemical reactions. For example, 5-Aminoisoquinolin-1-one, a water-soluble derivative, is a potent inhibitor of poly(ADP-ribose) polymerases (PARPs) and has been used as a biochemical and pharmacological tool to study the effects of PARP inhibition in various disease models . Moreover, the synthesis of 5-hydroxyisoquinolinium salts and their antimicrobial evaluation indicates that the hydroxyl moiety plays a significant role in the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Iodoisoquinoline derivatives are influenced by their substituents. For instance, the lipophilicity and efficacy of hydroxylated isoquinolinium salts were compared with non-hydroxylated salts, revealing that higher lipophilicity and lower desolvation energy contribute to enhanced antimicrobial versatility and efficacy . Additionally, the synthesis of 5-benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of PARP-2 highlights the importance of the substituents at the 5-position in determining selectivity for enzyme inhibition .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-iodoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUILFTFMBBGSFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464455 | |
Record name | 5-iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodoisoquinoline | |
CAS RN |
58142-99-7 | |
Record name | 5-Iodoisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58142-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.